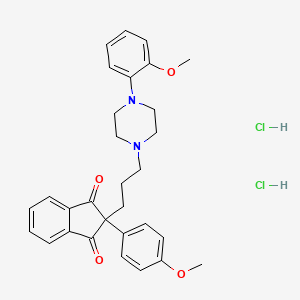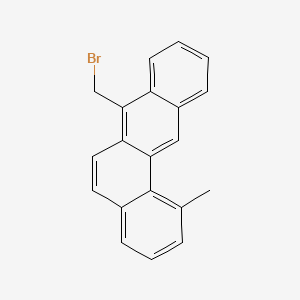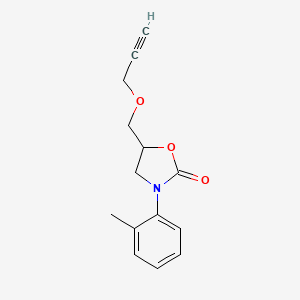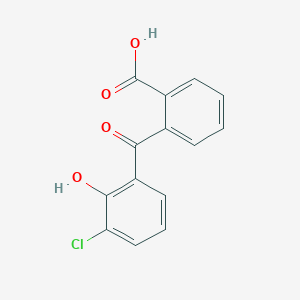
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-hydroxybenzoyl)benzoic acid: is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, featuring a chlorinated and hydroxylated benzoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid typically involves the reaction of 3-chloro-2-hydroxybenzoic acid with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxybenzoic acid derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
Chemistry: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structural features make it a useful tool for investigating the binding sites and activity of enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to other bioactive molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials.
作用機序
The mechanism of action of 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties. The pathways involved may include the cyclooxygenase (COX) pathway, where the compound inhibits the production of prostaglandins, leading to reduced inflammation and pain.
類似化合物との比較
2-Chlorobenzoic acid: A structural derivative of benzoic acid with a chlorine substituent.
3-Hydroxybenzoic acid: A hydroxylated derivative of benzoic acid.
2-(2-Hydroxybenzoyl)benzoic acid: A similar compound with a hydroxyl group in a different position.
Uniqueness: 2-(3-Chloro-2-hydroxybenzoyl)benzoic acid is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
35414-47-2 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC名 |
2-(3-chloro-2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO4/c15-11-7-3-6-10(13(11)17)12(16)8-4-1-2-5-9(8)14(18)19/h1-7,17H,(H,18,19) |
InChIキー |
FXOFRMRSRCWZGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


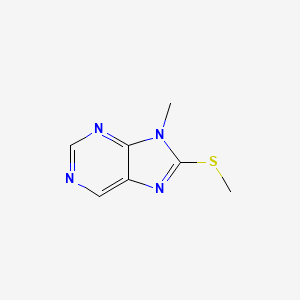
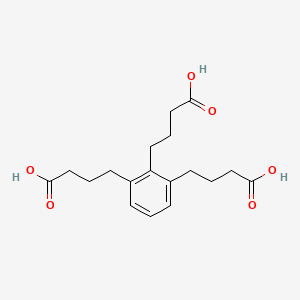
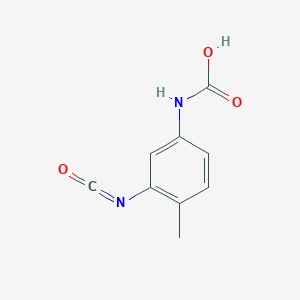
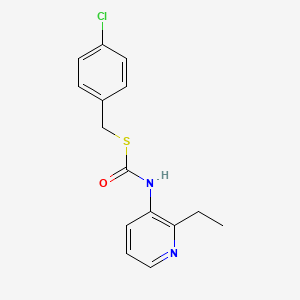
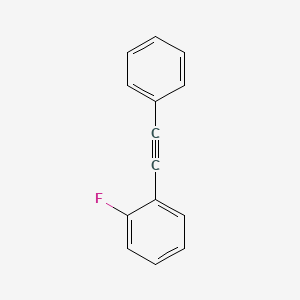
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
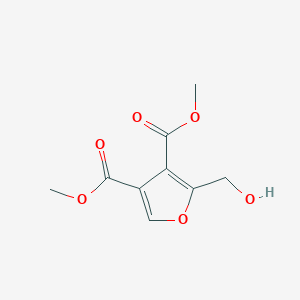
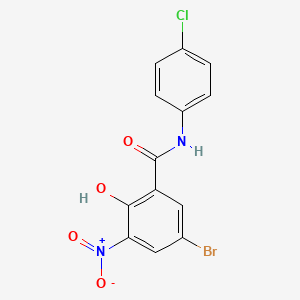
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)
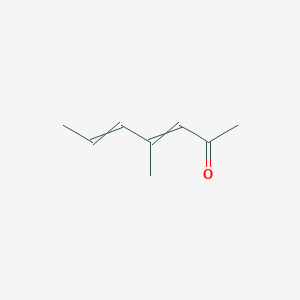
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
